(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole-based acrylonitrile derivative characterized by a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group. The 2-ethylphenylamino substituent introduces steric bulk and moderate electron-donating effects due to the ethyl group. This compound’s structure suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents, given the prevalence of thiazoles in drug discovery .
Properties
IUPAC Name |
(E)-3-(2-ethylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-3-15-6-4-5-7-19(15)23-13-17(12-22)21-24-20(14-26-21)16-8-10-18(25-2)11-9-16/h4-11,13-14,23H,3H2,1-2H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCOCSATYIQJPZ-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, often referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazole ring and an enenitrile functional group. Its IUPAC name reflects its complex structure, which contributes to its biological properties.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Antitumor Activity : Thiazole derivatives have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : These compounds often display antimicrobial activity against a range of pathogens by disrupting cellular processes.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory responses, potentially benefiting conditions like arthritis.
Biological Activity Data
A summary of key biological activities associated with thiazole derivatives is presented in the table below:
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related thiazole compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was reported at 15 µM, indicating potent activity against these cells .
- Antimicrobial Evaluation : Research conducted on a series of thiazole derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting effective inhibition of bacterial growth .
- Inflammation Modulation : A recent study highlighted the anti-inflammatory potential of thiazole compounds in a rat model of arthritis. The treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its therapeutic potential .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For example, studies have shown that thiazole-containing compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Compounds similar to (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression .
Anti-inflammatory Effects
Research has indicated that thiazole derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for the treatment of inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thiazole ring followed by coupling reactions to introduce the ethyl phenylamine group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .
Case Study 2: Anticancer Activity
In another investigation, a series of thiazole derivatives were tested for their cytotoxic effects on several cancer cell lines. The results indicated that specific modifications on the thiazole ring could enhance anticancer activity, suggesting that this compound could be optimized for better efficacy against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of (2E)-configured acrylonitriles with thiazole and aryl substituents. Key structural analogs include:
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile () Thiazole substituent: 3,4-Dichlorophenyl (electron-withdrawing Cl groups). Aniline substituent: 4-Butylphenyl (long alkyl chain increases lipophilicity).
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile () Thiazole substituent: 3,4-Dimethoxyphenyl (electron-donating OMe groups). Aniline substituent: 4-Nitrophenyl (strong electron-withdrawing NO₂ group).
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile () Thiazole substituent: 4-Methylphenyl (electron-donating Me group). Aniline substituent: 4-Bromophenyl (bulky Br atom introduces steric hindrance). Impact: Bromine’s polarizability may enhance halogen bonding in protein interactions, while the methyl group increases hydrophobicity .
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile () Thiazole substituent: Phenyl (simple aromatic group). Aniline substituent: 2-Fluoro-5-nitrophenyl (dual electron-withdrawing F and NO₂ groups). Impact: The fluorine atom may improve metabolic stability, and the nitro group could confer redox activity .
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl (thiazole) and 2-ethylphenyl (aniline) substituents provide balanced electron donation, favoring π-π stacking and moderate solubility in polar solvents.
Lipophilicity :
Crystallographic and Conformational Analysis
- Tools like SHELXL () and WinGX () are critical for resolving E/Z configurations and bond parameters. The target compound’s E-configuration ensures planarity, maximizing conjugation across the acrylonitrile-thiazole system .
Tabulated Comparison of Key Compounds
*Calculated based on formula C₂₁H₁₉N₃OS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
